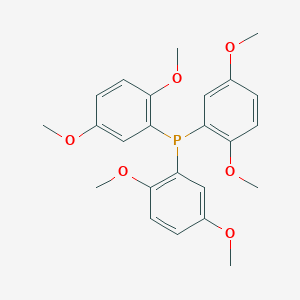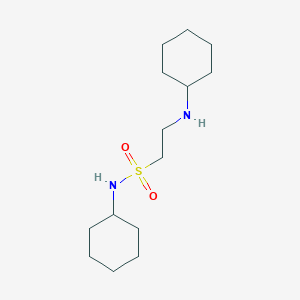
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene typically involves the introduction of fluorine atoms into an aromatic ring and the formation of a chloro-tetrafluoropropenyl group. Common methods include:
Electrophilic Aromatic Substitution: Introducing fluorine atoms into the benzene ring using reagents like fluorine gas or other fluorinating agents.
Nucleophilic Substitution: Replacing hydrogen atoms with fluorine atoms using nucleophilic fluorinating agents.
Addition Reactions: Forming the chloro-tetrafluoropropenyl group through addition reactions involving chlorinated and fluorinated precursors.
Industrial Production Methods
Industrial production may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. Safety measures and environmental controls are crucial in these processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: Replacing the chlorine atom or fluorine atoms with other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound, although fluorinated compounds are generally resistant to oxidation.
Addition Reactions: Adding other chemical groups to the double bond in the propenyl group.
Common Reagents and Conditions
Fluorinating Agents: Such as fluorine gas, hydrogen fluoride, or other specialized reagents.
Catalysts: Metal catalysts like palladium or nickel may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions may yield various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds are often used in pharmaceuticals for their stability and bioavailability.
Industry: Employed in the production of specialty materials, coatings, and polymers due to their unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene depends on its specific application. In pharmaceuticals, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentafluorobenzene: A simpler fluorinated benzene derivative.
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)benzene: Lacking the additional fluorine atoms on the benzene ring.
2,3,4,5,6-Pentafluorotoluene: Another fluorinated aromatic compound with different substituents.
Uniqueness
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of a highly fluorinated benzene ring and a chloro-tetrafluoropropenyl group, which imparts specific chemical properties and reactivity.
Propriétés
Numéro CAS |
79542-19-1 |
|---|---|
Formule moléculaire |
C9ClF9 |
Poids moléculaire |
314.53 g/mol |
Nom IUPAC |
1-(3-chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C9ClF9/c10-9(18,19)2(8(16)17)1-3(11)5(13)7(15)6(14)4(1)12 |
Clé InChI |
ARVISINOJOWJIJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(F)F)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)



![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)


![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)



